![molecular formula C11H8N2OS B392563 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 68217-94-7](/img/structure/B392563.png)
2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the benzofuran and pyrimidine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Mecanismo De Acción
Mode of Action
It has been used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes . The compound interacts with its targets to facilitate electron transport, contributing to the high efficiency of these devices .
Biochemical Pathways
It’s known that the compound plays a role in the electron transport process in organic light-emitting diodes
Result of Action
The primary known result of the action of 2-Methyl-benzo[4,5]furo[3,2-d]pyrimidine-4-thiol is its contribution to the high external quantum efficiency of blue phosphorescent organic light-emitting diodes . The compound’s electron-transporting properties help to minimize efficiency roll-off in these devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the aza-Wittig reaction. This reaction involves the use of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit poly ADP ribose polymerase-1 (PARP-1), which plays a crucial role in DNA damage repair and cell apoptosis.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral properties.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer or psoriasis.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-hydrazinopyrimidine, which have various biological activities.
Uniqueness
2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione is unique due to its dual benzofuran and pyrimidine structure, which imparts a combination of properties from both moieties. This dual nature enhances its potential as a versatile compound in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-methyl-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVAPAZHNKWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B392480.png)
![1-(Dimethoxymethyl)-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392481.png)
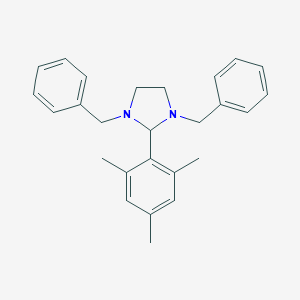
![(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE](/img/structure/B392483.png)
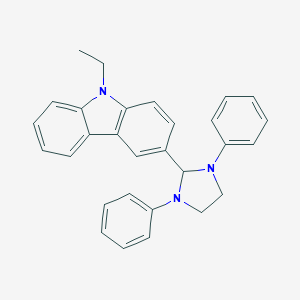
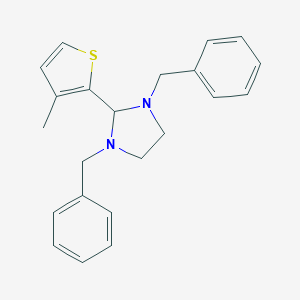
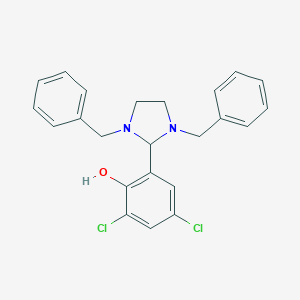
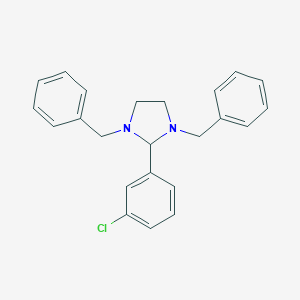
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-6-methyl-1,3-benzothiazole](/img/structure/B392491.png)
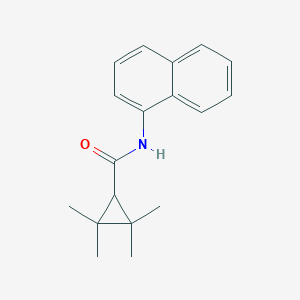
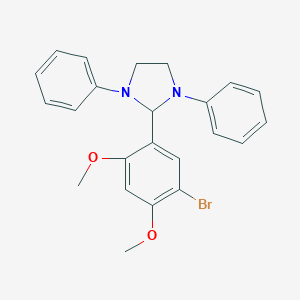
![17-(2-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392498.png)
![N-(4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenyl)acetamide](/img/structure/B392499.png)
![3-[({2-bromo-4-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B392502.png)
